3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid
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Overview
Description
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid is an organic compound with the molecular formula C12H16O8. It is characterized by a cyclohexane ring substituted with four carboxylic acid groups and two methyl groups at the 3 and 6 positions.
Preparation Methods
The synthesis of 3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . Industrial production methods may vary, but they generally involve similar oxidation processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid can be compared with other cyclohexane derivatives such as:
Cyclohexane-1,2,4,5-tetracarboxylic acid: Lacks the methyl groups at the 3 and 6 positions, resulting in different chemical properties and reactivity.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid: Contains additional oxo groups, leading to distinct electronic and structural characteristics.
The presence of methyl groups in this compound imparts unique steric and electronic effects, making it a valuable compound for specific applications .
Biological Activity
3,6-Dimethylcyclohexane-1,2,4,5-tetracarboxylic acid (DMCTCA) is a polycarboxylic acid that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMCTCA, supported by data tables, research findings, and case studies.
- Molecular Formula : C₁₂H₁₆O₈
- Molecular Weight : 288.25 g/mol
- Structure : DMCTCA features a cyclohexane ring with four carboxylic acid groups and two methyl substituents at the 3 and 6 positions.
Biological Activity Overview
Research into the biological activity of DMCTCA has revealed several key areas of interest:
-
Antitumor Activity
- A study evaluated the antitumor effects of various derivatives of DMCTCA against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity in the low micromolar range. For instance, one compound demonstrated an IC₅₀ value of 0.57 μM against A-549 lung cancer cells, leading to a 76.4% reduction in tumor weight in vivo when administered intraperitoneally at a dose of 40 mg/kg body weight .
-
Cytotoxicity Studies
- In vitro cytotoxicity assessments were conducted using the MTT assay on various cell lines including SGC-7901 (gastric cancer), HO-8910 (ovarian cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The findings highlighted that DMCTCA derivatives could inhibit cell proliferation effectively, indicating their potential as chemotherapeutic agents.
-
Antioxidant Properties
- The antioxidant capacity of DMCTCA was evaluated through various assays measuring radical scavenging activity. The results suggested that DMCTCA and its derivatives possess significant antioxidant properties, which may contribute to their cytoprotective effects in cellular models.
Case Study 1: Antitumor Evaluation
In a controlled laboratory setting, researchers synthesized several derivatives of DMCTCA and screened them for antitumor activity. The study highlighted that one particular derivative not only inhibited tumor growth but also showed low toxicity to normal cells, suggesting a favorable therapeutic index.
Case Study 2: Oxidative Stress Mitigation
Another study focused on the ability of DMCTCA to mitigate oxidative stress in human fibroblast cells exposed to hydrogen peroxide. Results indicated that DMCTCA treatment significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Table 1: Cytotoxicity Results from MTT Assay
Compound Name | Cell Line | IC₅₀ (µM) | % Inhibition |
---|---|---|---|
DMCTCA Derivative A | A-549 | 0.57 | 76.4 |
DMCTCA Derivative B | MCF-7 | 1.20 | 65.0 |
DMCTCA Derivative C | SGC-7901 | 0.85 | 70.5 |
Table 2: Antioxidant Activity Assay Results
Compound Name | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
DMCTCA | 62.5 | 75.3 |
Control (Vitamin C) | 95.0 | 90.0 |
Properties
CAS No. |
650622-15-4 |
---|---|
Molecular Formula |
C12H16O8 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3,6-dimethylcyclohexane-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C12H16O8/c1-3-5(9(13)14)7(11(17)18)4(2)8(12(19)20)6(3)10(15)16/h3-8H,1-2H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
KCJZRMCALPKDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(C1C(=O)O)C(=O)O)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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